molecular formula C7H13NO B15240387 4-Amino-4-methylcyclohexan-1-one

4-Amino-4-methylcyclohexan-1-one

Cat. No.: B15240387
M. Wt: 127.18 g/mol
InChI Key: BYVSIGRVNUJBPU-UHFFFAOYSA-N
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Description

4-Amino-4-methylcyclohexan-1-one is a cyclohexanone derivative featuring both an amino (-NH₂) and a methyl (-CH₃) group at the 4-position of the cyclohexane ring. This compound is of significant interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its bifunctional groups enable diverse reactivity, such as participation in nucleophilic additions, condensations, and catalytic hydrogenation reactions.

Properties

IUPAC Name

4-amino-4-methylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(8)4-2-6(9)3-5-7/h2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVSIGRVNUJBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-methylcyclohexan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, a common starting material in organic synthesis.

    Methylation: The methyl group is introduced via alkylation, where a methylating agent such as methyl iodide is used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-methylcyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

4-Amino-4-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, molecular properties, and applications:

Compound Name Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Amino-4-methylcyclohexan-1-one Amino (-NH₂), Methyl (-CH₃) C₇H₁₃NO 127.19 Pharmaceutical intermediate; bifunctional reactivity N/A
4-(Dimethylamino)cyclohexan-1-one Dimethylamino (-N(CH₃)₂) C₈H₁₅NO 141.21 Increased steric bulk; used in flow chemistry
4-Hydroxy-4-methylcyclohexan-1-one Hydroxy (-OH), Methyl (-CH₃) C₇H₁₂O₂ 128.17 Precursor to trans-4-amino-1-methylcyclohexanol
1-Amino-4-butylcyclohexane Amino (-NH₂), Butyl (-C₄H₉) C₁₀H₂₁N 155.28 Hydrophobic; laboratory research chemical
4-(Dimethylamino)-4-phenylcyclohexan-1-one Dimethylamino (-N(CH₃)₂), Phenyl (-C₆H₅) C₁₄H₁₉NO 217.31 Aromatic lipophilicity; ChEMBL inhibitor candidate
4-Methoxycyclohexan-1-one Methoxy (-OCH₃) C₇H₁₂O₂ 128.17 Electron-donating group; intermediate for nitrile derivatives

Key Observations :

  • Steric and Electronic Effects: The dimethylamino group in 4-(Dimethylamino)cyclohexan-1-one enhances steric hindrance and basicity compared to the primary amino group in this compound .
  • Hydrophobicity: Alkyl substituents (e.g., butyl in 1-Amino-4-butylcyclohexane) increase hydrophobicity, making these compounds suitable for lipid-soluble applications .

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